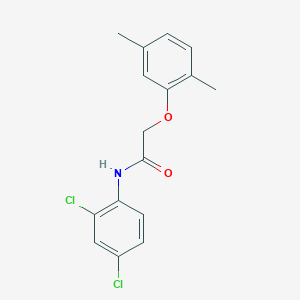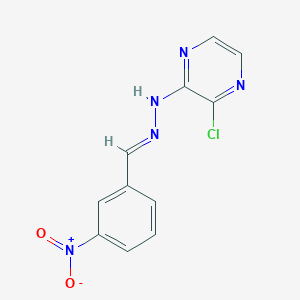![molecular formula C15H29N3O4S B5729367 ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5729367.png)
ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is a piperidine derivative and has been studied extensively for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate is not fully understood. However, it has been suggested that the compound acts on the central nervous system by modulating the activity of neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate. It has also been suggested that the compound may act on voltage-gated ion channels and inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate has significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, the compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate in lab experiments include its low toxicity profile and its potential applications in various fields of research. However, the limitations of using this compound include its limited solubility in water and its high cost.
Orientations Futures
There are several future directions for the research on ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate. These include:
1. Further studies on the mechanism of action of the compound to better understand its potential applications in various fields of research.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Studies on the pharmacokinetics and pharmacodynamics of the compound to determine its optimal dosage and administration route.
4. Studies on the potential use of the compound in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Conclusion
In conclusion, ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate is a promising compound that has gained significant attention in scientific research. Its potential applications in various fields of research, low toxicity profile, and significant biochemical and physiological effects make it a promising candidate for further research. Future studies on the compound's mechanism of action, pharmacokinetics and pharmacodynamics, and potential use in the treatment of neurological disorders are necessary to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate involves the reaction of 4-(propylsulfonyl)piperazine with ethyl 4-piperidinecarboxylate in the presence of a base catalyst. This reaction results in the formation of ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate. The reaction conditions and the purification methods are crucial in obtaining a high yield and purity of the compound.
Applications De Recherche Scientifique
Ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate has been studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 4-(4-propylsulfonylpiperazin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4S/c1-3-13-23(20,21)18-11-9-16(10-12-18)14-5-7-17(8-6-14)15(19)22-4-2/h14H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZYCBJPMBDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-(propylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)
![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)
![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)



![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)